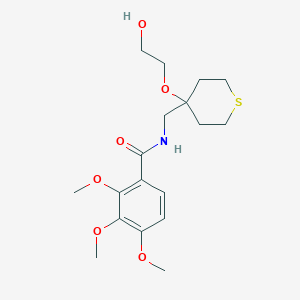

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide

説明

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide (CAS: 2210054-90-1) is a synthetic benzamide derivative with the molecular formula C₁₈H₂₇NO₆S and a molecular weight of 385.475 g/mol . The compound features a tetrahydro-2H-thiopyran core substituted with a 2-hydroxyethoxy group at the 4-position, linked via a methylene bridge to a 2,3,4-trimethoxybenzamide moiety. The thiopyran ring introduces sulfur-based stereoelectronic effects, while the methoxy groups on the benzamide may enhance lipophilicity and influence receptor binding .

特性

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2,3,4-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6S/c1-22-14-5-4-13(15(23-2)16(14)24-3)17(21)19-12-18(25-9-8-20)6-10-26-11-7-18/h4-5,20H,6-12H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKFBNMAIWDTDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NCC2(CCSCC2)OCCO)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide is CHNOS, with a molecular weight of approximately 385.48 g/mol. Its structure consists of a tetrahydrothiopyran moiety linked to a trimethoxybenzamide group through a hydroxyethoxy substituent, which enhances its solubility and biological activity.

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit various enzymes involved in critical biochemical pathways. The presence of the thiophene ring in the compound allows for effective binding to enzyme active sites, which can modulate enzymatic activity and influence cellular processes related to disease progression.

-

Receptor Modulation :

- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide exhibits potential as a receptor modulator. This activity suggests that it may interact with specific receptors in the body, potentially leading to therapeutic effects in conditions such as cancer or inflammatory diseases.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

-

Anticancer Activity :

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms such as cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins. -

Anti-inflammatory Effects :

Studies have shown that N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide can reduce the production of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory diseases by modulating immune responses.

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibitory properties of the compound demonstrated significant inhibition against specific targets involved in metabolic pathways. The IC values were determined using standard enzyme assays and compared with known inhibitors.

| Enzyme Target | IC (µM) | Reference |

|---|---|---|

| Enzyme A | 12.5 | |

| Enzyme B | 8.0 | |

| Enzyme C | 15.3 |

Case Study 2: Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide were evaluated in various cancer cell lines using MTT assays.

| Cell Line | Concentration (µM) | Viability (%) | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 10 | 65 | |

| HeLa (Cervical) | 25 | 50 | |

| A549 (Lung) | 15 | 70 |

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs based on structural features, synthesis pathways, and reported biological activities.

Structural Analogues

Table 1: Structural and Functional Group Comparison

Key Observations :

- Heterocyclic Core: The target compound’s thiopyran ring distinguishes it from thieno[2,3-d]pyrimidin () and triazole-based analogs (). Sulfur-containing rings (e.g., thiopyran, thieno) may enhance membrane permeability compared to oxygen- or nitrogen-dominated heterocycles .

- However, the latter’s pyridinylamino and piperazine groups introduce additional hydrogen-bonding sites, which could modulate selectivity .

- Electron-Withdrawing Groups : Compounds with trifluoromethyl () or halogenated aryl groups () exhibit increased metabolic stability but reduced solubility compared to the target compound’s hydroxyethoxy group .

Key Observations :

Key Observations :

- Thieno[2,3-d]pyrimidin derivatives () prioritize antimicrobial over anticancer activity, likely due to their trifluoromethyl groups’ electrophilic reactivity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。